molecular formula C12H19O5P B11463887 Dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate

Dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate

Cat. No.: B11463887
M. Wt: 274.25 g/mol
InChI Key: LFWANHYOMMJIIY-UHFFFAOYSA-N
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Description

Dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate is an organic compound that features a phosphonate group attached to a phenyl ring substituted with tert-butyl and dihydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate typically involves the reaction of 4-tert-butyl-2,3-dihydroxybenzaldehyde with dimethyl phosphonate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the phosphonate ester linkage. The reaction is usually performed in an anhydrous solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phosphonate group.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of dihydroxy groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate involves its interaction with various molecular targets. The dihydroxy groups can scavenge free radicals, thereby exhibiting antioxidant properties. The phosphonate group can interact with enzymes and proteins, potentially modulating their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (3,5-di-tert-butyl-4-hydroxyphenyl)phosphonate
  • 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides
  • 4-tert-butyl-2,3-dimethyloctane

Uniqueness

Dimethyl (4-tert-butyl-2,3-dihydroxyphenyl)phosphonate is unique due to the presence of both dihydroxy and phosphonate groups on the same phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19O5P

Molecular Weight

274.25 g/mol

IUPAC Name

3-tert-butyl-6-dimethoxyphosphorylbenzene-1,2-diol

InChI

InChI=1S/C12H19O5P/c1-12(2,3)8-6-7-9(11(14)10(8)13)18(15,16-4)17-5/h6-7,13-14H,1-5H3

InChI Key

LFWANHYOMMJIIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)P(=O)(OC)OC)O)O

Origin of Product

United States

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